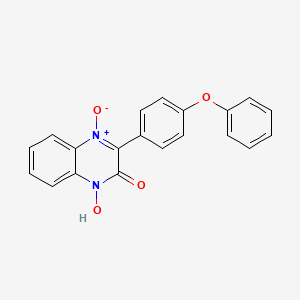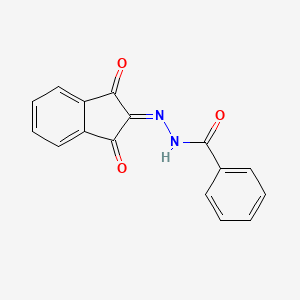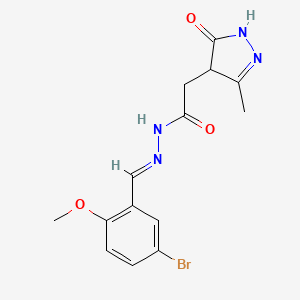
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide, also known as PQQ, is a redox cofactor that is involved in various biological processes. It was first discovered in 1979 as a growth factor for bacteria, but its importance in human health has only been recognized in recent years. PQQ has been shown to have a wide range of potential benefits, including improved cognitive function, increased energy production, and antioxidant activity.
作用機序
The mechanism of action of 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is thought to involve its role as a redox cofactor. This compound can donate and accept electrons, which allows it to act as an electron carrier in various biological processes. This compound has also been shown to activate certain signaling pathways in cells, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that contribute to its potential health benefits. These include:
- Increased energy production: this compound enhances the activity of enzymes involved in cellular respiration, which can lead to increased energy production.
- Improved cognitive function: this compound promotes the growth of new mitochondria in brain cells, which can improve cognitive function.
- Antioxidant activity: this compound has antioxidant activity, which may help to protect cells from damage caused by free radicals.
- Neuroprotective effects: this compound has been shown to protect neurons from damage caused by oxidative stress and other factors.
- Anti-inflammatory effects: this compound has been shown to reduce inflammation in various tissues, which may contribute to its health benefits.
実験室実験の利点と制限
One advantage of using 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is its versatility. This compound can be used in a variety of assays and experimental systems, which makes it a useful tool for researchers studying various biological processes. Additionally, this compound is relatively stable and easy to work with, which makes it a convenient reagent for many experiments.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive reagent, which may limit its use in some experiments. Additionally, this compound can be difficult to synthesize, which may limit its availability for researchers who do not have access to specialized equipment or expertise.
将来の方向性
There are many potential future directions for research on 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide. Some possible areas of focus include:
- Further studies of this compound's effects on cognitive function and brain health
- Investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's
- Studies of this compound's effects on mitochondrial function and energy metabolism
- Investigation of this compound's potential as an antioxidant and anti-inflammatory agent
- Development of new methods for synthesizing this compound that are more cost-effective and scalable
Overall, this compound is a promising compound with a wide range of potential health benefits. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in various areas of medicine and biology.
合成法
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide can be synthesized in the laboratory using a variety of methods. One common approach involves the reaction of 2,3-diamino-5-methylpyrazine with 4-phenoxybenzaldehyde in the presence of a catalyst such as palladium on carbon. This reaction produces the intermediate 2,3-bis(4-phenoxybenzylamino)-5-methylpyrazine, which can then be oxidized to this compound using a mild oxidizing agent such as sodium hypochlorite.
科学的研究の応用
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that this compound can improve cognitive function by promoting the growth of new mitochondria in brain cells. This compound has also been shown to increase energy production by enhancing the activity of enzymes involved in cellular respiration. Additionally, this compound has antioxidant activity, which may help to protect cells from damage caused by free radicals.
特性
IUPAC Name |
1-hydroxy-4-oxido-3-(4-phenoxyphenyl)quinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-20-19(21(24)17-8-4-5-9-18(17)22(20)25)14-10-12-16(13-11-14)26-15-6-2-1-3-7-15/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEOQOJRQWNLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=[N+](C4=CC=CC=C4N(C3=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)

![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)



![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)

